molecular formula C8H7NO4S B2483352 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide CAS No. 1393377-32-6

1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide

Cat. No. B2483352
CAS RN: 1393377-32-6
M. Wt: 213.21
InChI Key: COPOUJYJUXWYGG-UHFFFAOYSA-N
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Description

1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide, also known as otilonium bromide, is a synthetic antispasmodic drug that is used to treat gastrointestinal disorders. It is a quaternary ammonium derivative of diethylaminoethyl-2-bromobenzoate and is structurally similar to papaverine and drotaverine. Otilonium bromide is primarily used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.

Scientific Research Applications

Enantioselective Alkynylation

Researchers have explored the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides. Catalyzed by ®-VAPOL-Zn(II) complexes, this reaction yields chiral propargylic sulfamidates with high yields and good enantiomeric excesses .

Material Science

While less explored, the unique heterocyclic structure of benzoxathiazine dioxides may find applications in material science. Their properties could be harnessed for designing functional materials or sensors.

properties

IUPAC Name

8-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-12-7-4-2-3-6-5-9-14(10,11)13-8(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPOUJYJUXWYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OS(=O)(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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